molecular formula C8H9ClFN B3028302 7-Fluoroindoline hydrochloride CAS No. 1820711-83-8

7-Fluoroindoline hydrochloride

Cat. No.: B3028302
CAS No.: 1820711-83-8
M. Wt: 173.61
InChI Key: JTDIKWUTNZYHMM-UHFFFAOYSA-N
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Description

7-Fluoroindoline hydrochloride is a chemical compound with the molecular formula C8H9ClFN It is a fluorinated derivative of indoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroindoline hydrochloride typically involves the reduction of 7-fluoroindole. One common method includes the use of sodium cyanoborohydride in acetic acid at room temperature. The reaction mixture is then treated with aqueous sodium hydroxide, followed by extraction with dichloromethane. The product is purified using silica gel column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction and purification techniques as described above. The process is optimized for yield and purity to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroindoline hydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other substituents.

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Common Reagents and Conditions:

    Reduction: Sodium cyanoborohydride in acetic acid.

    Substitution: Various nucleophiles under appropriate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Formation of substituted indoline derivatives.

    Oxidation: Formation of oxindole derivatives.

Scientific Research Applications

7-Fluoroindoline hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    7-Fluoroindole: A precursor in the synthesis of 7-Fluoroindoline hydrochloride, known for its role in inhibiting bacterial virulence.

    7-Fluorooxindole:

    7-Aminoindole: Another indole derivative with distinct chemical properties and applications.

Uniqueness: this compound stands out due to its specific fluorination, which imparts unique chemical reactivity and biological activity. Its ability to inhibit biofilm formation and reduce virulence factors without promoting antibiotic resistance highlights its potential as a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDIKWUTNZYHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820711-83-8
Record name 1H-Indole, 7-fluoro-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820711-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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